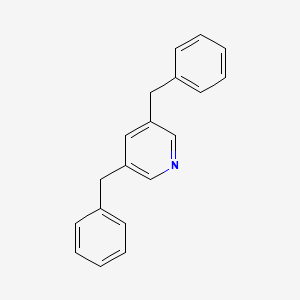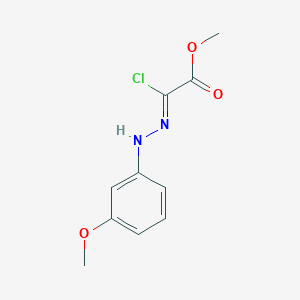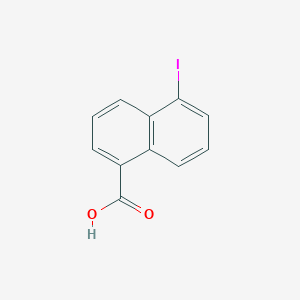
5-Iodonaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodonaphthalene-1-carboxylic acid is an aromatic carboxylic acid derivative with the molecular formula C11H7IO2. This compound features a naphthalene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 1-position. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Iodonaphthalene-1-carboxylic acid can be synthesized through various methods, including:
Halogenation of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives followed by carboxylation.
Grignard Reagent Method: Another approach involves the use of Grignard reagents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation and carboxylation reactions. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and more complex aromatic compounds.
Aplicaciones Científicas De Investigación
5-Iodonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-Iodonaphthalene-1-carboxylic acid: Similar structure but with the iodine atom at the 3-position.
5-Bromonaphthalene-1-carboxylic acid: Bromine substituted analog.
5-Chloronaphthalene-1-carboxylic acid: Chlorine substituted analog.
Uniqueness
5-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s properties are advantageous.
Propiedades
Número CAS |
91059-42-6 |
|---|---|
Fórmula molecular |
C11H7IO2 |
Peso molecular |
298.08 g/mol |
Nombre IUPAC |
5-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) |
Clave InChI |
XOLAGCSLKROFTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2I)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


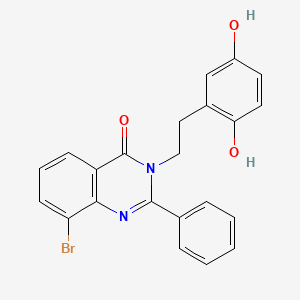
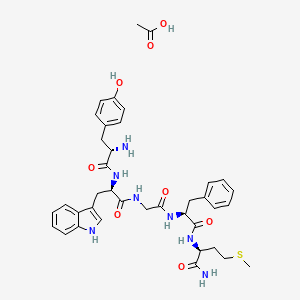
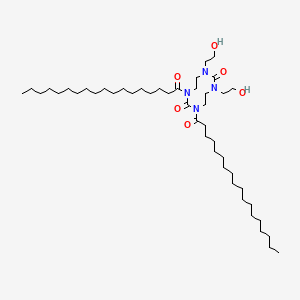
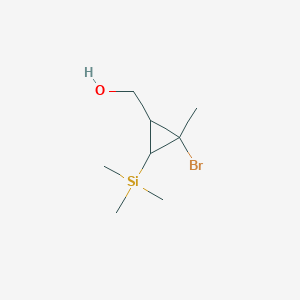

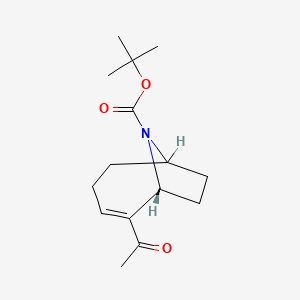
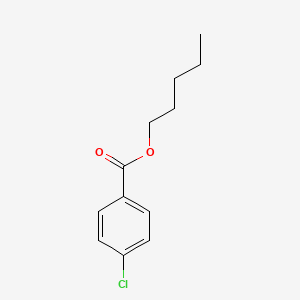
![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
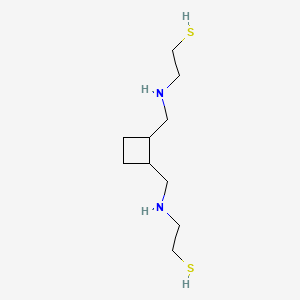

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
